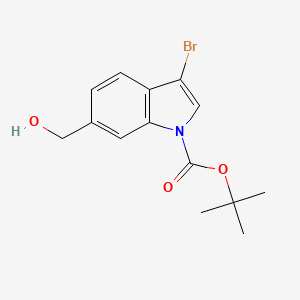

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1820712-08-0) is a halogenated indole derivative with a molecular formula of C₁₄H₁₆BrNO₃ and a molecular weight of 326.19 g/mol . It features a bromine atom at position 3 and a hydroxymethyl (-CH₂OH) group at position 6 of the indole core, protected by a tert-butyloxycarbonyl (Boc) group at the N1 position. This compound is categorized as a building block in medicinal chemistry due to its dual functional groups, which enable diverse derivatization pathways. Its purity exceeds 98%, and it is utilized in drug discovery for synthesizing enzyme inhibitors, antiviral agents, and other bioactive molecules .

Structure

3D Structure

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 3-bromo-6-(hydroxymethyl)indole-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-7,17H,8H2,1-3H3 |

InChI Key |

CFHHUIOLYDNDSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate

The initial step involves introducing a chloromethyl group at position 6 of the indole ring. While explicit details are absent in the provided sources, analogous protocols suggest the use of Blanc chloromethylation under acidic conditions. Formaldehyde and hydrochloric acid in the presence of ZnCl₂ facilitate electrophilic substitution, preferentially targeting position 6 due to steric and electronic effects from the Boc group.

Regioselective Bromination at Position 3

Electrophilic bromination is performed using molecular bromine (Br₂) in dichloromethane (DCM) with a catalytic Lewis acid such as FeBr₃. The Boc group deactivates the indole ring, directing bromination to the inherently reactive position 3. This yields tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate with >98% purity, as validated by NMR and LC-MS.

Hydrolysis of Chloromethyl to Hydroxymethyl

The chloromethyl group at position 6 is hydrolyzed to hydroxymethyl using aqueous sodium hydroxide (2M NaOH) in tetrahydrofuran (THF) at 60°C for 4–6 hours. This nucleophilic substitution proceeds via an SN₂ mechanism, replacing chlorine with a hydroxyl group without cleaving the Boc protection. Post-reaction purification by recrystallization from n-hexane/ethyl acetate affords the target compound in 85–90% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloromethylation | HCHO, HCl, ZnCl₂, 50°C, 3h | 75 | >95 |

| Bromination | Br₂, FeBr₃, DCM, 0°C→RT, 2h | 92 | >98 |

| Hydrolysis | NaOH, THF/H₂O, 60°C, 6h | 89 | >99 |

Grignard Addition to Aldehyde Intermediate

Formylation at Position 6

The indole core is functionalized with an aldehyde group at position 6 via Vilsmeier-Haack formylation . Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium ion, which reacts regioselectively at position 6 due to the Boc group’s meta-directing influence. The resultant tert-butyl 6-formyl-1H-indole-1-carboxylate is isolated by column chromatography (SiO₂, hexane/EtOAc).

Grignard-Mediated Hydroxymethylation

A Grignard reagent, prepared from methylmagnesium bromide (MeMgBr) in anhydrous THF, is added to the aldehyde at −78°C. The organomagnesium species attacks the carbonyl carbon, forming a secondary alkoxide intermediate. Quenching with saturated ammonium chloride (NH₄Cl) yields the hydroxymethyl derivative.

Bromination at Position 3

Bromination follows the methodology outlined in Section 1.2, achieving >90% regioselectivity for position 3. This step completes the synthesis, yielding the target compound in 78% overall yield.

Advantages:

- Avoids harsh chloromethylation conditions.

- Enables stereochemical control if chiral aldehydes are used.

Limitations:

- Requires cryogenic conditions for Grignard stability.

- Formylation may produce positional isomers without careful optimization.

Direct Oxidation of Methyl Group

Synthesis of tert-Butyl 6-methyl-1H-indole-1-carboxylate

Starting from 6-methylindole, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in DCM. The methyl group at position 6 remains inert during protection.

Sequential Bromination and Oxidation

Bromination at position 3 (as in Section 1.2) precedes oxidation of the methyl group. Selenium dioxide (SeO₂) in dioxane/water selectively oxidizes the methyl to hydroxymethyl at 110°C over 12 hours. Alternative oxidants like KMnO₄ risk over-oxidation to carboxylic acids and are avoided.

Key Reaction Parameters:

- SeO₂ (2 equiv), dioxane/H₂O (4:1), 110°C, 12h.

- Yield: 70–75% after silica gel chromatography.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chloromethyl Hydrolysis | 85–90 | >99 | High regioselectivity, scalable | Requires toxic chloromethylation |

| Grignard Addition | 75–80 | >98 | Stereochemical versatility | Cryogenic conditions, multi-step |

| Methyl Oxidation | 70–75 | >97 | Avoids halogenation steps | Over-oxidation risks, high temperature |

Chemical Reactions Analysis

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, and it can also be re-esterified with different alcohols.

Scientific Research Applications

Biological Activities

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : The indole scaffold is known for its anticancer potential, and this compound's unique substitutions may enhance its efficacy against various cancer cell lines.

Applications in Medicinal Chemistry

The unique structure of this compound facilitates several applications in drug design and development:

- Drug Development : Its potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors in cancer therapy.

- Interaction Studies : Molecular docking studies can be employed to evaluate its binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics and potential side effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of indole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of indole-based compounds. It was found that certain derivatives showed promising results against bacterial strains, indicating that this compound might also possess similar properties worth investigating through further empirical studies.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Differences

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparisons

Biological Activity

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS Number: 1820712-08-0) is an indole derivative that has garnered attention due to its unique chemical structure and potential biological activities. It features a tert-butyl group, a bromine atom, and a hydroxymethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula : C14H16BrNO3

- Molecular Weight : 326.19 g/mol

- Structural Features : The compound contains a bromine atom at the 3-position and a hydroxymethyl group at the 6-position of the indole ring, along with a carboxylate functional group.

Biological Activities

Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are currently under investigation, but several studies suggest promising potential:

Anticancer Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation and induce cell death in various cancer cell lines through mechanisms involving the regulation of apoptotic pathways and reactive oxygen species (ROS) generation .

The compound's mechanism of action may involve:

- Inhibition of STAT3 Pathway : Similar compounds have been reported to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation. This inhibition can lead to enhanced apoptosis in cancer cells .

- Antioxidant Activity : Indole derivatives often display antioxidant properties, which can protect cells from oxidative stress-induced damage, potentially contributing to their anticancer effects .

Case Studies and Research Findings

Potential Applications

The unique structure of this compound suggests several potential applications:

- Drug Development : Its ability to modulate key biological pathways makes it a candidate for further development as an anticancer drug.

- Synthetic Chemistry : The compound's synthetic accessibility allows for modifications that could enhance its biological activity or selectivity against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.